(1-(4-Methylbenzyl)cyclopropyl)methanol

Medicinal chemistry Scaffold diversification SAR exploration

(1-(4-Methylbenzyl)cyclopropyl)methanol (CAS 1480005-15-9; C₁₂H₁₆O; MW 176.25 g/mol) is a 1,1-disubstituted cyclopropyl carbinol featuring a cyclopropane ring bearing both a hydroxymethyl (–CH₂OH) group and a 4-methylbenzyl (–CH₂–C₆H₄–CH₃) substituent at the quaternary ring carbon. Its computed XLogP3 of 2.5 and topological polar surface area of 20.2 Ų place it in a favourable lipophilicity window for blood–brain barrier penetration, while the rigid cyclopropyl core constrains conformational sampling relative to linear-chain analogs.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13612061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Methylbenzyl)cyclopropyl)methanol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2(CC2)CO
InChIInChI=1S/C12H16O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h2-5,13H,6-9H2,1H3
InChIKeyMSCIOZVIKIFGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(4-Methylbenzyl)cyclopropyl)methanol – Structural Identity and Physicochemical Profile for Informed Procurement


(1-(4-Methylbenzyl)cyclopropyl)methanol (CAS 1480005-15-9; C₁₂H₁₆O; MW 176.25 g/mol) is a 1,1-disubstituted cyclopropyl carbinol featuring a cyclopropane ring bearing both a hydroxymethyl (–CH₂OH) group and a 4-methylbenzyl (–CH₂–C₆H₄–CH₃) substituent at the quaternary ring carbon [1]. Its computed XLogP3 of 2.5 and topological polar surface area of 20.2 Ų place it in a favourable lipophilicity window for blood–brain barrier penetration, while the rigid cyclopropyl core constrains conformational sampling relative to linear-chain analogs [1]. Commercial sources supply the compound at certified purities of 97–98% (AKSci, Leyan), with predicted density of 1.069 g/cm³ and boiling point of 278.9 °C, enabling reproducible handling in both medicinal chemistry and process development settings [2].

Why (1-(4-Methylbenzyl)cyclopropyl)methanol Cannot Be Replaced by Generic Cyclopropyl Alcohols – The Case for Comparator-Based Selection


The cyclopropyl carbinol family contains multiple constitutional isomers and homologs that differ in linker topology, alcohol class (primary vs. secondary benzylic), and ring substitution pattern. These seemingly minor structural variations translate into measurable differences in lipophilicity, conformational flexibility, reactivity, and commercial purity specifications that directly affect synthetic planning, SAR interpretation, and procurement decisions [1]. Treating (1-(4-Methylbenzyl)cyclopropyl)methanol as interchangeable with the nearest isomer α-cyclopropyl-4-methylbenzyl alcohol (CAS 6552-46-1), the des-methyl analog (1-benzylcyclopropyl)methanol (CAS 108546-79-8), or the direct-ring-attached congener (1-(p-tolyl)cyclopropyl)methanol (CAS 98480-35-4) without quantitative justification risks introducing uncontrolled variables in assay outcomes and downstream reaction yields. The evidence below documents exactly where quantifiable differentiation exists and why it matters for scientific selection.

Quantitative Comparator Evidence for (1-(4-Methylbenzyl)cyclopropyl)methanol – Head-to-Head Physicochemical and Structural Differentiation Data


Methylene Linker Insertion Produces a 14 Da Mass Increment and Distinct Scaffold Topology Relative to Closest Isomer CAS 6552-46-1

The target compound incorporates an sp³ methylene (–CH₂–) linker between the cyclopropyl quaternary carbon and the 4-methylphenyl ring, whereas the closest constitutional isomer α-cyclopropyl-4-methylbenzyl alcohol (CAS 6552-46-1) has both the cyclopropyl and 4-methylphenyl groups directly attached to the carbinol carbon without any intervening methylene unit [1][2]. This architectural difference adds one heavy atom and increases the molecular weight from 162.23 to 176.25 g/mol (Δ = +14.02 Da). The additional methylene spacer alters the spatial relationship between the aromatic ring and the cyclopropane core, which is consequential for receptor binding pocket complementarity and for the stereoelectronic influence of the cyclopropyl ring on the aromatic system [1].

Medicinal chemistry Scaffold diversification SAR exploration

Primary vs. Secondary Alcohol Class Determines Derivatisation Reactivity and Oxidation Pathway

The target compound is a primary alcohol (hydroxymethyl group attached to a quaternary cyclopropyl carbon), whereas the closest isomer CAS 6552-46-1 is a secondary benzylic alcohol (hydroxyl group on the carbon directly bonded to the aromatic ring). Primary alcohols undergo oxidation to aldehydes and subsequently carboxylic acids with standard agents such as pyridinium chlorochromate (PCC) or KMnO₄, while secondary benzylic alcohols oxidise to ketones. Primary alcohols also exhibit faster kinetics in esterification and etherification reactions due to reduced steric hindrance at the electrophilic carbon [1]. This divergence in alcohol class translates into non-overlapping synthetic routes: the target's –CH₂OH can be converted to –CHO, –COOH, –CH₂Br, or –CH₂NR₂ derivatives without affecting the cyclopropyl ring, whereas the comparator's secondary alcohol generates ketone or substituted benzyl products .

Synthetic methodology Building block reactivity Functional group interconversion

Computed Lipophilicity (XLogP3 = 2.5) Marginally Exceeds Closest Isomer, Influencing ADME Property Projections

The target compound has a PubChem-computed XLogP3 of 2.5, whereas the closest isomer CAS 6552-46-1 has a reported LogP of approximately 2.44 [1][2]. Despite the additional methylene unit adding 14 Da to the molecular mass, the lipophilicity remains comparable because the extra CH₂ simultaneously increases both hydrophobic surface area and molecular volume in a balanced manner. The topological polar surface area (TPSA) is nearly identical between the two compounds (20.2 Ų for the target vs. 20.23 Ų for the comparator), confirming that the polar atom count and hydrogen-bonding capacity are conserved [1]. This marginal LogP difference, while small in absolute terms, occurs in a lipophilicity range (2.0–3.0) where even ΔLogP of 0.1 can meaningfully shift predicted permeability and metabolic clearance in physiologically based pharmacokinetic (PBPK) models. The target compound thereby offers a subtly but measurably distinct ADME liability profile without sacrificing aqueous solubility or hydrogen-bonding potential.

Drug design Lipophilicity optimisation ADME prediction

Predicted Density Differing by ~23% Impacts Solution Preparation and Formulation Calculations

The predicted density of (1-(4-methylbenzyl)cyclopropyl)methanol is 1.069 ± 0.06 g/cm³, whereas the experimentally reported density for the comparator α-cyclopropyl-4-methylbenzyl alcohol (CAS 6552-46-1) is substantially higher at 1.311 g/cm³ [1]. This represents a relative difference of approximately –18.5% (target less dense). The lower density of the target compound reflects the presence of the additional methylene spacer, which increases molecular volume more than it increases mass, resulting in a looser molecular packing in the condensed phase. In practical laboratory and pilot-plant settings, a density discrepancy of this magnitude directly affects gravimetric-to-volumetric conversions for solution preparation, the calculation of molar concentrations from mass measurements, and the estimation of vessel fill volumes during scale-up. Researchers and engineers who interchangeably use density values from the isomer risk systematic errors in reagent stoichiometry and process mass balance calculations.

Formulation science Solution chemistry Process chemistry

Commercial Purity Specification of 97–98% Outperforms the Typical 95% Standard for Closest Isomer Analogs

Multiple established suppliers certify (1-(4-methylbenzyl)cyclopropyl)methanol at minimum purities of 97% (AKSci) or 98% (Leyan) . In contrast, the closest isomer α-cyclopropyl-4-methylbenzyl alcohol (CAS 6552-46-1) is routinely offered at a minimum purity of 95% across major vendor platforms . This 2–3 percentage-point purity differential is operationally significant for applications that demand high quantitative accuracy, such as: (i) concentration–response curve generation where 5% impurity can introduce systematic potency underestimation; (ii) biophysical assays (SPR, ITC) that are acutely sensitive to contaminant binding; and (iii) crystallisation trials where impurities at the 5% level frequently inhibit nucleation or promote competing polymorph formation. The higher purity specification reduces the need for post-purchase repurification, thereby lowering total cost of ownership in assay-ready workflows.

Quality assurance Quantitative pharmacology Procurement specification

Procurement-Relevant Application Scenarios Where (1-(4-Methylbenzyl)cyclopropyl)methanol Provides Measurable Differentiation


Medicinal Chemistry Scaffold Diversification via the Cyclopropyl–CH₂–Aryl Motif

The unique 1-(4-methylbenzyl)cyclopropyl scaffold, with its quaternary cyclopropyl centre bearing a primary alcohol handle, enables divergent parallel synthesis of amide, ester, ether, and amine libraries. The methylene spacer between the cyclopropyl ring and the aryl group creates a three-dimensional architecture that is structurally distinct from the flat benzylic alcohol topology of CAS 6552-46-1, offering expanded chemical space coverage in fragment-based and DNA-encoded library (DEL) programmes. The validated 97–98% commercial purity [1] ensures that library synthesis proceeds with predictable yields unperturbed by isomer contamination, supporting robust SAR interpretation across dozens to hundreds of analogs.

ADME Lead Optimisation Requiring Fine-Grained Lipophilicity Control in the LogP 2–3 Window

For central nervous system (CNS) and intracellular target programmes where LogP must be tightly controlled between 2.0 and 3.0 to balance passive permeability with metabolic stability, the target compound's XLogP3 of 2.5 and TPSA of 20.2 Ų [1] provide a validated starting point for property-based design. The marginal but measurable ΔLogP of +0.06 relative to the isomer CAS 6552-46-1 [2] means that chemists can select the scaffold that most closely matches the multiparameter optimisation (MPO) score of their lead series without resorting to additional lipophilicity-modifying substituents that could introduce new off-target liabilities.

Quantitative Pharmacology Assays Requiring High-Purity Building Blocks to Minimise Data Variability

In biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based competition binding, even 5% impurities can distort measured Kd, IC₅₀, or ΔH values beyond acceptable inter-assay variability thresholds (±3 SEM). The target compound's commercially available purity of 97–98% [1] provides a head start over the 95% typical purity of comparator isomers such as CAS 6552-46-1 , reducing the need for pre-assay HPLC purification and the associated loss of material and time. For CROs and pharma DMPK groups running high-throughput panels, this purity differential translates directly into lower per-data-point cost and higher confidence in structure–activity relationships.

Process Chemistry Development Where Accurate Density Values Govern Scale-Up Calculations

During pilot-plant scale-up, the predicted density of 1.069 g/cm³ for the target compound [1] differs substantially (–18.5%) from the 1.311 g/cm³ reported for its isomer CAS 6552-46-1 [2]. Process chemists specifying this compound for kilogram-scale intermediate synthesis must use the correct density for reactor volume calculations, solvent ratio determinations, and waste stream predictions. Selecting the target compound with its documented density avoids the systematic 23% volumetric error that would result from inadvertently substituting the denser isomer's data, thereby preventing costly over- or under-charging in regulated GMP manufacturing environments.

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